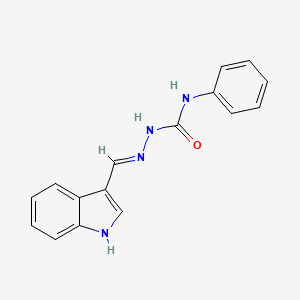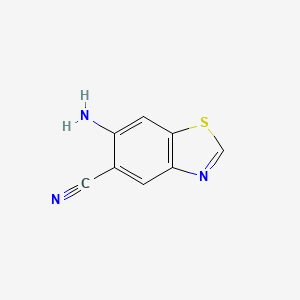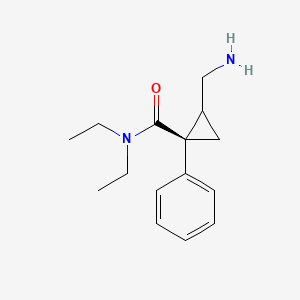
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide is a chemical compound with a complex structure that includes a cyclopropane ring, an aminomethyl group, and a phenyl group
Métodos De Preparación
The synthesis of (1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide involves several steps. One common method includes the reaction of a cyclopropane derivative with an aminomethylating agent under specific conditions. Industrial production methods often involve optimizing these reactions to improve yield and safety. For example, a preparation method for a similar compound involves a series of reactions including ring formation and aminomethylation .
Análisis De Reacciones Químicas
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents. .
Aplicaciones Científicas De Investigación
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of (1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .
Comparación Con Compuestos Similares
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide can be compared with similar compounds such as:
- (+/-)-1-aminomethyl-2t-methyl-cyclohexan-r-ol
- N,N-diallyl-(1R,2R)-2-aminomethyl-1-(2-thienyl)cyclopropanecarboxamide hydrochloride These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields .
Propiedades
Fórmula molecular |
C15H22N2O |
|---|---|
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13?,15-/m0/s1 |
Clave InChI |
GJJFMKBJSRMPLA-WUJWULDRSA-N |
SMILES isomérico |
CCN(CC)C(=O)[C@@]1(CC1CN)C2=CC=CC=C2 |
SMILES canónico |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


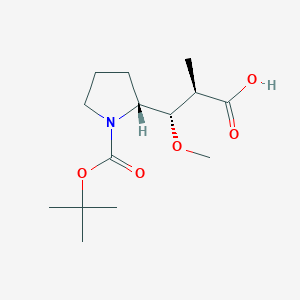
![Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B14799211.png)
![tert-butyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14799214.png)
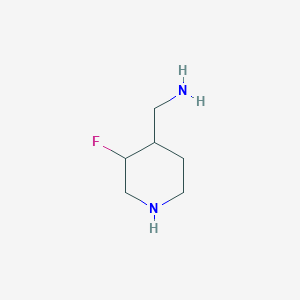
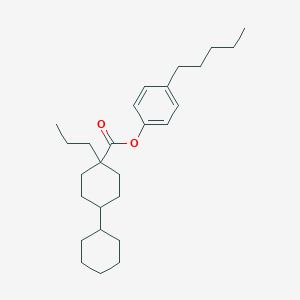

![tert-butyl N-[5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate](/img/structure/B14799237.png)
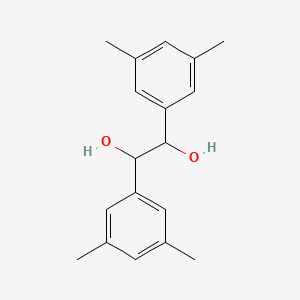
![tert-butyl cis-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14799256.png)
![3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14799261.png)
![N-[(E)-(5-methylfuran-2-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B14799267.png)
![N-benzyl-4-[(cyclohexylcarbamoyl)amino]-N-methylbenzenesulfonamide](/img/structure/B14799276.png)
